Fluazolate
Overview
Description
Fluazolate is a herbicide used for pre-emergence control of broad-leaved weeds and grasses . Its chemical name is propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1-pyrazol-3-yl]-2-chloro-4-fluorobenzoate .
Synthesis Analysis
Fluazolate can be synthesized in up to 30% overall yield using regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies from 2-chloro-4-fluorobenzoic acid . The synthesis process involves a nine-step reaction starting from easily-obtained 2-chloro-4-fluorotoluene .Molecular Structure Analysis
The molecular formula of Fluazolate is C15H12BrClF4N2O2 . It has an average mass of 443.619 Da and a monoisotopic mass of 441.970673 Da .Physical And Chemical Properties Analysis
Fluazolate has a low aqueous solubility and low volatility . It has a molecular weight of 443.62 .Scientific Research Applications
Hepatic Effects Comparison
Flutamide, an antiandrogen primarily used for prostate cancer, has been studied for its idiosyncratic hepatotoxic effects. A study comparing Flutamide's gene expression profile in rats with classical aryl hydrocarbon receptor (AhR) ligands and atypical CYP1A inducers found Flutamide's gene response to be similar to AhR activators, with additional effects on CYP2B and CYP3A genes. This research provides insights into Flutamide's hepatic effects and its potential role in drug clearance-related gene networks (Coe et al., 2006).
Azole Antifungals Overview
Azole antifungals have seen significant advancements, particularly in the treatment of opportunistic and endemic fungal infections. Research on current and emerging azole antifungals, including Fluconazole and Itraconazole, highlights their safer profiles compared to older treatments like Amphotericin B and Ketoconazole. This review provides an extensive overview of azole antifungals' applications in treating systemic and superficial fungal infections, outlining their efficacy, safety, and resistance issues (Sheehan et al., 1999).
Synthesis Strategies
The synthesis of Fluazolate, starting from commercially available precursors, highlights key methodologies in creating this compound. Two main strategies, regioselective cyclocondensation and nucleophilic substitution-cyclization, are employed to achieve Fluazolate in significant yields. This research contributes to the understanding of synthetic routes for Fluazolate, potentially impacting its production and availability for further study (Hsieh et al., 2016).
Dissipation in Environmental Settings
The degradation of Fluazolate in water under different pH conditions was studied to understand its environmental fate. Results showed a negligible effect of pH on Fluazolate's dissipation, with almost complete degradation within 17 weeks. This research is crucial for assessing Fluazolate's environmental impact and its persistence in aquatic environments (Rani et al., 2008).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057999 | |
Record name | Fluazolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluazolate | |
CAS RN |
174514-07-9 | |
Record name | Fluazolate [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluazolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUAZOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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